2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-phenylacetamide
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Overview
Description
2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-phenylacetamide is a complex organic compound featuring multiple pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-phenylacetamide typically involves multi-step reactions. One common method includes the cycloaddition of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazines with alkenes . The reaction conditions often involve heating and the use of electron-withdrawing substituents to accelerate the process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-phenylacetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the pyrazole rings or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that stabilize the intermediates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyrazole derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-phenylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action for 2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-phenylacetamide involves its interaction with molecular targets through its pyrazole rings. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Bis(pyrazolyl)methanes: These compounds also contain pyrazole rings and are used in similar applications, such as coordination chemistry and catalysis.
Poly(dimethylpyrazol)benzene ligands: These ligands have multiple pyrazole rings attached to a benzene core and are used in the formation of metal complexes.
3,5-Dimethylpyrazole derivatives: These derivatives are structurally similar and have applications in medicinal chemistry and materials science.
Uniqueness
2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-phenylacetamide is unique due to its specific arrangement of pyrazole rings and the presence of a phenylacetamide group. This structure provides distinct chemical properties and potential for diverse applications compared to other similar compounds.
Properties
CAS No. |
1006356-57-5 |
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Molecular Formula |
C21H23N7O |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C21H23N7O/c1-14-17(11-22-26(14)3)19-10-20(18-12-23-27(4)15(18)2)28(25-19)13-21(29)24-16-8-6-5-7-9-16/h5-12H,13H2,1-4H3,(H,24,29) |
InChI Key |
PXGTVKSXFUCHOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=NN2CC(=O)NC3=CC=CC=C3)C4=C(N(N=C4)C)C |
Origin of Product |
United States |
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